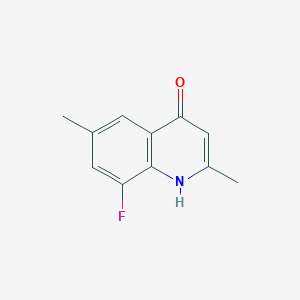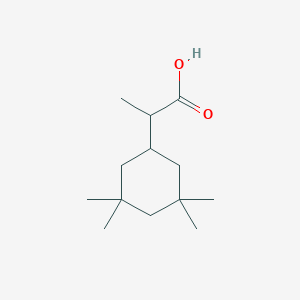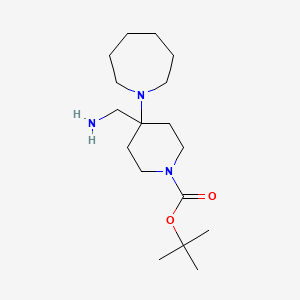
6-Fluoro-5-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H5FN2O. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring, along with a nitrile group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methoxynicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-3-pyridinecarbonitrile and methanol.
Methoxylation: The 6-fluoro-3-pyridinecarbonitrile undergoes methoxylation using methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-5-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidation can yield compounds such as 6-fluoro-5-methoxynicotinic acid.
Reduction: Reduction can produce 6-fluoro-5-methoxy-3-aminopyridine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoro-5-methoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-6-methoxynicotinonitrile: Similar structure but with different substitution patterns.
6-Fluoro-2-methoxynicotinonitrile: Differing position of the methoxy group.
Methyl 6-fluoro-5-nitronicotinate: Contains a nitro group instead of a nitrile group.
Uniqueness
6-Fluoro-5-methoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H5FN2O |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
6-fluoro-5-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3 |
Clé InChI |
XFLAOYYMAGPKHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
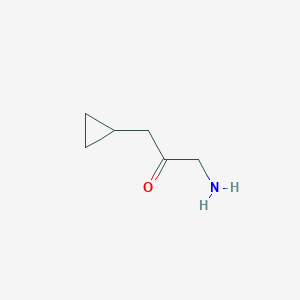
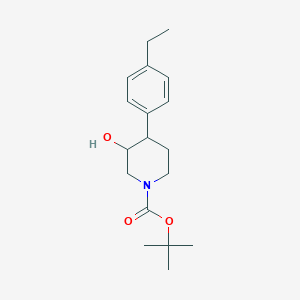



![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
methanol](/img/structure/B13157848.png)
![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
